
biological activity of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
N-(4-hydroxyphenyl)-4-

methylbenzenesulfonamide

Cat. No.: B086529 Get Quote

An In-depth Technical Guide on the Biological Activity of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide

Introduction
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of

organic compounds, characterized by a sulfonyl group connected to an amine group. The

sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum

of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory

properties.[1][2] This technical guide provides a comprehensive overview of the known and

potential biological activities of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide,

synthesizing data from closely related analogs to build a strong case for its therapeutic

potential. We will delve into its synthesis, potential mechanisms of action, and detailed

experimental protocols for its evaluation.

The structure of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, featuring a p-

toluenesulfonyl group linked to a 4-aminophenol moiety, presents a compelling architecture for

biological activity. The phenolic hydroxyl group and the sulfonamide linkage are key

pharmacophoric features that can engage in hydrogen bonding and other interactions with

biological targets.
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Synthesis of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide
The synthesis of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide can be readily

achieved through the reaction of 4-aminophenol with 4-methylbenzenesulfonyl chloride (tosyl

chloride) in the presence of a base. A similar procedure has been reported for the synthesis of

the closely related N-(4-hydroxyphenyl)benzenesulfonamide.[3]

Experimental Protocol: Synthesis
Dissolution: Dissolve 4-aminophenol (1 equivalent) in an aqueous solution of sodium

carbonate (10%).

Addition of Tosyl Chloride: To the stirring solution, add 4-methylbenzenesulfonyl chloride (1

equivalent) portion-wise at room temperature.

Reaction: Continue stirring the reaction mixture for 30-60 minutes. The pH should be

maintained in the basic range to facilitate the reaction.

Precipitation: Upon completion of the reaction (monitored by TLC), acidify the mixture with a

dilute acid (e.g., HCl) to precipitate the product.

Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product

can be further purified by recrystallization from a suitable solvent system (e.g.,

methanol/water) to yield N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.
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Figure 1: Synthetic workflow for N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.

Enzyme Inhibition Activity
While direct studies on N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide are limited,

research on its N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-

methylbenzenesulfonamide, provides strong evidence for its potential as an enzyme inhibitor.

[4]

A study investigating a series of O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-

methylbenzenesulfonamide found that the parent compound itself was the most potent inhibitor

of acetylcholinesterase (AChE).[4] The derivatives also exhibited inhibitory activity against

lipoxygenase (LOX) and butyrylcholinesterase (BChE).[4]
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Compound Enzyme IC₅₀ (µM)

N-(4-hydroxyphenyl)-N-methyl-

4-methylbenzenesulfonamide
Acetylcholinesterase (AChE) 75 ± 0.83

N-(4-benzoyloxyphenyl)-N-

methyl-4-

methylbenzenesulfonamide

Lipoxygenase (LOX) 57 ± 0.97

N-(4-benzoyloxyphenyl)-N-

methyl-4-

methylbenzenesulfonamide

Butyrylcholinesterase (BChE) 89 ± 0.79

Table 1: Enzyme inhibitory

activities of N-(4-

hydroxyphenyl)-N-methyl-4-

methylbenzenesulfonamide

and its derivative. Data

sourced from[4].

The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while LOX

inhibitors are being investigated for their anti-inflammatory potential. The structural similarity

between the N-methylated analog and the title compound suggests that N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide is a promising candidate for screening

against these and other enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition
Assay (Ellman's Method)

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI)

solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of

acetylcholinesterase enzyme.

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of

the test compound (N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide) at various

concentrations.
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Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for 15

minutes at 25°C.

Substrate Addition: Initiate the reaction by adding the ATCI solution.

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate

reader. The rate of the reaction is proportional to the enzyme activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound and determine the IC₅₀ value.

Potential Anticancer Activity
The sulfonamide scaffold is a well-established pharmacophore in the design of anticancer

agents.[5] Numerous sulfonamide derivatives have demonstrated significant antitumor activity

through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption

of the cell cycle, and induction of apoptosis.[2][6]

While no direct anticancer studies on N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
have been reported, the N-(4-hydroxyphenyl) moiety is present in other compounds with

demonstrated cytotoxic effects.[4] The combination of the sulfonamide and the hydroxyphenyl

groups suggests a high potential for anticancer activity. A plausible mechanism is the induction

of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.
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Figure 2: A representative apoptosis signaling pathway potentially induced by N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide.

Experimental Protocol: MTT Assay for Cytotoxicity
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for

colon cancer) in an appropriate medium.
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Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide and incubate for 24-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for a further 4 hours. Viable cells will reduce the yellow

MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[7] They

act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic

acid synthesis in bacteria.[8] The structural similarity of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide to p-aminobenzoic acid (PABA), the natural substrate of DHPS,

suggests that it may possess antibacterial activity.

Studies on structurally related compounds support this hypothesis. For instance, N-(2-hydroxy-

4-nitro-phenyl)-4-methyl-benzensulfonamid has shown strong inhibitory effects against

Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2] The antimicrobial

activity of N-(2-Hydroxyphenyl)-4-methylbenzene sulfonamide has also been highlighted.[9]
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Figure 3: Proposed mechanism of antibacterial action via inhibition of folic acid synthesis.

Experimental Protocol: Broth Microdilution for Minimum
Inhibitory Concentration (MIC) Determination

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard).

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of N-(4-
hydroxyphenyl)-4-methylbenzenesulfonamide in a suitable broth medium (e.g., Mueller-

Hinton Broth).

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control

(broth with bacteria, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 16-20 hours.

Result Interpretation: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Potential Anti-inflammatory Activity
Several benzenesulfonamide derivatives have demonstrated potent anti-inflammatory activity.

[10] A recent study on novel benzenesulfonamide compounds showed significant inhibition of

paw edema in a carrageenan-induced rat model. The mechanism of action was attributed to

the suppression of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as

the reduction of COX-1 and COX-2 levels. Given these findings, N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide represents a promising scaffold for the development of new anti-

inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats

Animal Grouping: Divide rats into several groups: a control group, a standard drug group

(e.g., indomethacin), and groups treated with different doses of N-(4-hydroxyphenyl)-4-
methylbenzenesulfonamide.

Compound Administration: Administer the test compound or standard drug orally or

intraperitoneally.

Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the

sub-plantar region of the right hind paw of each rat.

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3,

and 4 hours) after carrageenan injection using a plethysmometer.

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to

the control group.

Conclusion
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N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide is a molecule of significant interest for

drug discovery. While direct biological data is currently sparse, the extensive research on its

close analogs and the broader class of sulfonamides provides a strong rationale for its

investigation as an enzyme inhibitor, and as an anticancer, antimicrobial, and anti-inflammatory

agent. The synthetic accessibility of this compound, coupled with its promising structural

features, makes it an excellent candidate for further preclinical evaluation. The experimental

protocols detailed in this guide provide a robust framework for elucidating the full therapeutic

potential of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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